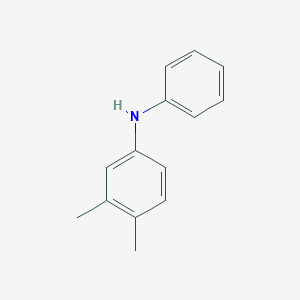

3,4-Dimethyldiphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWJKFBBRPYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566087 | |

| Record name | 3,4-Dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17802-36-7 | |

| Record name | 3,4-Dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethyldiphenylamine CAS number and properties

An In-depth Technical Guide to 3,4-Dimethyldiphenylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 17802-36-7), a substituted diarylamine with emerging applications in materials science and biochemical research. This document details its core chemical and physical properties, outlines plausible synthetic methodologies, discusses its current and potential applications, and provides a thorough review of its safety and toxicological profile. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in work involving aromatic amines and their derivatives.

Introduction and Chemical Identity

This compound, also known by its synonym N-Phenyl-3,4-xylidine, is an aromatic organic compound belonging to the diarylamine family. Structurally, it consists of an amine group linking a phenyl ring and a 3,4-dimethylphenyl (xylyl) ring. Its unique electronic and structural characteristics, imparted by the electron-donating methyl groups on one of the phenyl rings, make it a compound of interest for various specialized applications. While not as widely studied as its parent compound, diphenylamine, it holds potential in fields requiring tailored electronic properties, such as in semiconductor materials and proteomics research.[1][2]

The Chemical Abstracts Service (CAS) has assigned the number 17802-36-7 to this compound.[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application and handling. This compound is typically a solid at room temperature, appearing as a white to light yellow crystalline powder.[2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 17802-36-7 | [1][2] |

| Molecular Formula | C₁₄H₁₅N | [1][4] |

| Molecular Weight | 197.28 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 55 - 57°C | [3][5] |

| Boiling Point | 333.3 ± 11.0 °C (Predicted) | [3][6] |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Purity | Typically >98.0% (GC) | [2] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. | [3][4] |

Structural Identifiers:

Synthesis and Reaction Pathways

While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests that it can be synthesized via established cross-coupling methodologies used for creating C-N bonds. The most logical and widely applied methods for synthesizing diarylamines are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is favored for its high functional group tolerance, relatively mild reaction conditions, and high yields. A plausible route for synthesizing this compound would involve the coupling of 3,4-dimethylaniline (3,4-xylidine) with an activated phenyl ring, such as bromobenzene.

Core Reaction: 3,4-Dimethylaniline + Bromobenzene → this compound + HBr

Step-by-Step Protocol:

-

Reactor Setup: An oven-dried, three-neck flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with an inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 3,4-dimethylaniline (1.0 eq), bromobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent Addition: Anhydrous toluene is added as the solvent.

-

Reaction: The mixture is heated to reflux (typically 80-110°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Alternative Route: Ullmann Condensation

The Ullmann condensation is a classic method involving a copper-catalyzed reaction between an aryl halide and an amine, typically at higher temperatures than the Buchwald-Hartwig reaction.[7] This could also be a viable, albeit often more demanding, pathway for production.

Applications and Areas of Scientific Interest

The applications of this compound are primarily in specialized, high-value sectors. Its properties are derived from the broader class of diphenylamines, which are known for their antioxidant and stabilizing capabilities.[8][9]

-

Semiconductor Materials: It is listed as a reagent for semiconductor materials.[2][10] Diarylamines are often used as building blocks for organic light-emitting diodes (OLEDs), hole-transporting materials, and organic photovoltaics due to their electron-rich nature and ability to form stable radical cations.

-

Biochemical Research: The compound is sold as a biochemical for proteomics research.[1] While the specific mechanism of action in proteomics is not well-documented, aromatic amines can be used as matrices in mass spectrometry or as probes for certain protein interactions.

-

Catalysis and Coordination Chemistry: As a secondary diarylamine, it has potential as a ligand for transition metals in catalysis. The electron-donating methyl groups can modulate the electronic properties of a metal center, influencing its catalytic activity. However, specific documented applications in this area are currently limited.[11]

-

Antioxidant Properties: Diphenylamine and its derivatives are widely used as industrial antioxidants to prevent degradation in lubricants and polymers.[8][9] By analogy, this compound is expected to exhibit similar radical-scavenging properties.

Safety, Handling, and Toxicology

A thorough understanding of the safety and toxicological profile is critical for handling this compound in a research or industrial setting. It is classified as a hazardous substance.

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as follows:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3. It is toxic if swallowed, in contact with skin, or if inhaled.

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2. May cause damage to organs, specifically the kidney, liver, and spleen, through prolonged or repeated exposure.

-

Aquatic Toxicity: Category 1 (Acute and Chronic). Very toxic to aquatic life with long-lasting effects.

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Recommended Handling and Personal Protective Equipment (PPE)

Given its toxicity, strict adherence to safety protocols is mandatory.

Caption: Essential safety and handling workflow.

Precautionary Measures:

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Protective Gear: Wear protective gloves, protective clothing, and eye/face protection.[10]

-

Environmental: Avoid release to the environment. Collect spillage.

Toxicological Profile

The toxicological properties have not been exhaustively investigated. However, absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin) with a potential onset delay of 2 to 4 hours. Symptoms of exposure may include nausea and vomiting. Prolonged or repeated exposure can result in kidney and liver injury. These effects are consistent with the known toxicology of other aromatic amines and diphenylamine itself, which targets the red blood cell system and can cause changes in the spleen, liver, and kidneys upon long-term exposure.[8]

Conclusion

This compound is a specialized aromatic amine with a defined set of physicochemical properties and significant potential in advanced materials and biochemical applications. Its CAS number is 17802-36-7. While its use is not as widespread as some other diarylamines, its utility in niche areas like organic electronics warrants further investigation. The synthesis can be reliably achieved through modern catalytic cross-coupling reactions. However, its significant toxicity necessitates stringent safety measures during handling, storage, and disposal to protect both personnel and the environment. This guide serves as a foundational resource for professionals working with this compound, consolidating key data to support safe and effective research and development.

References

- 1. scbt.com [scbt.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound CAS#: 17802-36-7 [m.chemicalbook.com]

- 7. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 8. Diphenylamine - Wikipedia [en.wikipedia.org]

- 9. chemiis.com [chemiis.com]

- 10. This compound | 17802-36-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,4-Dimethyldiphenylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,4-Dimethyldiphenylamine. This document moves beyond a simple recitation of facts, aiming instead to provide a holistic understanding of this molecule, grounded in both theoretical principles and practical, field-proven insights. For the researcher engaged in novel synthesis, the scientist characterizing new materials, or the professional developing next-generation pharmaceuticals, this guide is designed to be an indispensable resource. We will delve into the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system. By rigorously citing authoritative sources and presenting data with clarity, we aim to empower your work with the highest standards of scientific integrity.

Molecular Identity and Physicochemical Profile

This compound, also known as N-Phenyl-3,4-xylidine, is a diarylamine with a molecular structure that bestows upon it a unique combination of steric and electronic properties. These characteristics are fundamental to its reactivity and potential applications.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Dimethyl-N-phenylaniline | --INVALID-LINK--[1] |

| Synonyms | N-Phenyl-3,4-xylidine, Phenyl(3,4-xylyl)amine | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| CAS Number | 17802-36-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₄H₁₅N | --INVALID-LINK--[1] |

| Molecular Weight | 197.28 g/mol | --INVALID-LINK--[1] |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK--[2] |

| Melting Point | 57 °C | --INVALID-LINK-- |

| Boiling Point | 333.3 ± 11.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 1.42 ± 0.50 (Predicted) | --INVALID-LINK-- |

Solubility Profile

While comprehensive quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, its diarylamine structure provides a strong basis for predicting its solubility characteristics. As a largely non-polar molecule, it is expected to be readily soluble in common organic solvents and poorly soluble in water.

Qualitative Solubility:

-

Soluble in: Toluene, Dichloromethane, Chloroform, Diethyl ether, Ethyl acetate, Acetone

-

Slightly Soluble in: Methanol, Ethanol

-

Insoluble in: Water

The methyl groups on the xylidine ring enhance its lipophilicity, contributing to its solubility in non-polar solvents. The nitrogen atom's lone pair allows for hydrogen bonding with protic solvents, explaining its slight solubility in alcohols.

Synthesis of this compound

The construction of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method for this transformation, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[3] This palladium-catalyzed cross-coupling reaction is the recommended approach for the synthesis of this compound.[3]

Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, adapted from established Buchwald-Hartwig amination procedures.[4][5]

Materials:

-

3,4-Dimethylaniline

-

Bromobenzene (or other suitable aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.05 equiv.), the phosphine ligand (0.08 equiv.), and sodium tert-butoxide (2.0 equiv.).

-

Addition of Reactants: To the flask, add 3,4-dimethylaniline (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous toluene.

-

Reaction: The reaction mixture is then heated to a temperature between 80-110°C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst deactivation.

-

Bulky Phosphine Ligand: The use of bulky, electron-rich phosphine ligands is crucial. They promote the reductive elimination step, which forms the desired C-N bond, and inhibit side reactions.[3]

-

Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate, without competing in nucleophilic attack on the aryl halide.

Chemical Reactivity and Characterization

The chemical behavior of this compound is dictated by the interplay of its constituent aromatic rings and the central nitrogen atom.

Reactivity Profile

-

Oxidation: Like other diarylamines, this compound can be oxidized. This property is the basis for the use of many diphenylamine derivatives as antioxidants. The nitrogen atom can donate an electron to scavenge free radicals.

-

Electrophilic Aromatic Substitution: The two aromatic rings are susceptible to electrophilic attack. The substitution pattern will be directed by the activating amine group and the methyl groups.

-

N-Functionalization: The nitrogen atom can be further functionalized, for example, through alkylation or acylation, to produce a variety of derivatives.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the dimethylphenyl rings, as well as singlets for the two methyl groups. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amine and methyl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ range.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (197.28).

Applications in Drug Development and Materials Science

The diphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][6] Derivatives of diphenylamine have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][6]

The specific substitution pattern of this compound may offer advantages in terms of target binding affinity, selectivity, or pharmacokinetic properties. Its potential as a building block for novel therapeutic agents warrants further investigation.

In the realm of materials science, diarylamines are utilized as antioxidants in lubricants and polymers.[7] The electron-rich nature of this compound makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where related diarylamine structures are known to serve as hole-transporting materials.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is of utmost importance. The following safety information is based on available data for this compound and related compounds.

-

Hazard Statements: May cause skin and eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed.

Always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a molecule with significant potential, stemming from its unique structural features. This guide has provided a comprehensive overview of its physicochemical properties, a reliable synthetic protocol, and an exploration of its potential applications. By understanding the fundamental principles that govern its behavior, researchers and developers are better equipped to unlock its full potential in their respective fields. The synthesis and characterization protocols outlined herein provide a solid foundation for further investigation and innovation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diphenylamine [webbook.nist.gov]

3,4-Dimethyldiphenylamine molecular weight and formula

An In-Depth Technical Guide to 3,4-Dimethyldiphenylamine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as N-Phenyl-3,4-xylidine), a diarylamine of significant interest in materials science and as a structural motif in medicinal chemistry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, and the analytical techniques required for structural verification. We further explore the safety considerations and the broader context of the diphenylamine scaffold in modern research.

Core Molecular Attributes

This compound is an aromatic secondary amine characterized by a phenyl group and a 3,4-dimethylphenyl (3,4-xylyl) group bonded to a central nitrogen atom. Its fundamental properties are critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅N | [1][2] |

| Molecular Weight | 197.28 g/mol | [1][3] |

| CAS Number | 17802-36-7 | [3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 53-57 °C | [5][6] |

| Common Synonyms | N-Phenyl-3,4-xylidine, Phenyl(3,4-xylyl)amine | [1][5] |

Strategic Synthesis Methodologies

The formation of the C-N bond in diarylamines is a cornerstone of modern organic synthesis. For a molecule like this compound, two premier catalytic cross-coupling reactions are the methods of choice: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The selection between these methods is often dictated by factors such as functional group tolerance, catalyst cost, and desired reaction conditions.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a robust, time-honored method for forming aryl-nitrogen bonds.[7] It typically involves the reaction of an aryl halide with an amine at elevated temperatures, mediated by a copper catalyst.[8]

Causality and Mechanistic Insight: The reaction is believed to proceed through a Cu(I) active species. This species undergoes oxidative addition with the aryl halide, followed by coordination of the amine. A subsequent base-assisted deprotonation of the amine and reductive elimination yields the desired diarylamine and regenerates the Cu(I) catalyst.[7] The use of high-boiling polar aprotic solvents like DMF or NMP is necessary to achieve the high temperatures often required to drive the reaction to completion. The base (commonly K₂CO₃ or Cs₂CO₃) is crucial for deprotonating the amine, making it a more potent nucleophile.

Caption: General workflow for Ullmann Condensation.

Representative Experimental Protocol (Ullmann Condensation):

This protocol is a generalized procedure based on established Ullmann-type reactions and should be optimized for specific laboratory conditions.

-

Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 3,4-dimethylaniline (1.2 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Through a septum, add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by iodobenzene (1.0 eq.).

-

Heating: Place the flask in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove insoluble copper salts and potassium carbonate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[9][10] It generally proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance.[11]

Causality and Mechanistic Insight: The catalytic cycle begins with a Pd(0) species.[12] Oxidative addition of the aryl halide to the Pd(0) center forms a Pd(II) intermediate. The amine then coordinates to this complex. A strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[9] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step, which is often rate-limiting, thereby increasing catalyst efficiency and reaction scope.[11]

Caption: General workflow for Buchwald-Hartwig Amination.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

This protocol is a generalized procedure based on established Buchwald-Hartwig amination reactions and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add 3,4-dimethylaniline (1.2 eq.) and the aryl halide (e.g., bromobenzene, 1.0 eq.).

-

Solvent and Heating: Add anhydrous toluene as the solvent. Seal the tube and heat the mixture in a preheated oil bath at 100 °C with stirring for 4-12 hours.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.

Structural Elucidation and Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Multiple signals expected in the δ 6.5-7.5 ppm range. The protons on the unsubstituted phenyl ring will likely appear as a triplet and two doublets (or multiplets). The three protons on the dimethyl-substituted ring will appear as distinct signals (a doublet, a doublet of doublets, and a singlet or narrow doublet).

-

Amine Proton (N-H): A broad singlet, typically in the δ 5.0-6.0 ppm range, which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, expected in the δ 2.0-2.5 ppm range.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Multiple signals in the δ 110-150 ppm region. The two carbons bearing the methyl groups and the two carbons bonded to the nitrogen will be key diagnostic signals.

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically δ 15-25 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A characteristic sharp to medium peak around 3400 cm⁻¹.

-

C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Several sharp peaks in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 197.28.

-

Applications and Relevance in Drug Development

While this compound is noted for its use as a building block in materials science, particularly for small molecule semiconductors, the broader diphenylamine scaffold is a well-recognized pharmacophore in drug discovery.

Diphenylamine derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[5][13] The core structure serves as a versatile template for synthesizing more complex molecules with potential therapeutic applications. Although specific pharmacological studies on this compound are not widely published, its structural similarity to other biologically active diarylamines suggests it could be a valuable starting point or library member for screening campaigns targeting various disease pathways. For drug development professionals, this compound represents an accessible intermediate that can be readily functionalized to explore structure-activity relationships (SAR) in novel chemical series.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable chemical entity with established utility and latent potential. Its synthesis is readily achievable through powerful, well-understood cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination. This guide provides the foundational knowledge and procedural framework necessary for researchers to synthesize, characterize, and utilize this compound effectively. While its primary applications have been in materials science, its structural motif holds relevance for medicinal chemists and drug discovery teams exploring the chemical space of diarylamines.

References

- 1. This compound | C14H15N | CID 14958605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Methyl-4,4'-dimethyl-diphenylamine | C15H17N | CID 20267738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to N-(3,4-dimethylphenyl)aniline

This guide provides a comprehensive technical overview of N-(3,4-dimethylphenyl)aniline, a secondary aromatic amine. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its structure, synthesis, properties, and applications.

Nomenclature and Structure

N-(3,4-dimethylphenyl)aniline, also known by its common name Phenyl(3,4-xylyl)amine, is a disubstituted aniline derivative. It features a phenyl group and a 3,4-dimethylphenyl (3,4-xylyl) group covalently bonded to a central nitrogen atom.

-

IUPAC Name : N-(3,4-dimethylphenyl)aniline

-

Synonyms : N-Phenyl-3,4-dimethylaniline, N-Phenyl-3,4-xylidine

-

Molecular Formula : C₁₄H₁₅N[1]

-

Molecular Weight : 197.27 g/mol [1]

-

CAS Number : While a specific CAS number for this isomer is not consistently reported in major databases, it is crucial to distinguish it from its isomers, such as N-(2,3-dimethylphenyl)aniline (CAS: 4869-11-8).

The structural arrangement of the phenyl and 3,4-xylyl moieties around the amine nitrogen dictates its chemical reactivity, steric profile, and electronic properties, making it a valuable intermediate in organic synthesis.

References

An In-Depth Technical Guide to the Infrared Spectrum of 3,4-Dimethyldiphenylamine

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the functional groups and expected spectral features of 3,4-Dimethyldiphenylamine, a diarylamine derivative. By dissecting its molecular structure—comprising a secondary aromatic amine, substituted phenyl rings, and methyl groups—we can predict and interpret its characteristic IR absorption bands. This document offers a foundational framework for researchers working with this compound, detailing the theoretical basis for its spectral signature, a robust experimental protocol for sample analysis, and a summary of expected vibrational modes.

Introduction: The Vibrational Signature of this compound

This compound is an aromatic secondary amine. Its structure is built upon a diphenylamine core with two methyl groups substituting one of the phenyl rings. The utility of this compound and its derivatives in materials science and medicinal chemistry necessitates reliable methods for its identification and characterization. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds.

The IR spectrum of this compound is governed by the vibrations of its three key structural components:

-

The N-H bond of the secondary amine.

-

The aromatic rings , including their C-H and C=C bonds.

-

The methyl groups , with their aliphatic C-H bonds.

Each of these functional groups absorbs infrared radiation at characteristic frequencies, allowing for a detailed structural confirmation. This guide will deconstruct the expected IR spectrum of this compound based on established group frequencies.

Molecular Structure and Correlating Functional Groups to IR Regions

The analysis of an IR spectrum is a process of logical deduction, linking observed absorption bands to the functional groups within the molecule. The diagram below illustrates the primary functional groups of this compound and their corresponding vibrational types.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Diarylamines

Abstract

Diarylamines are a significant class of compounds, pivotal in pharmaceuticals, antioxidant chemistry, and material science. Their structural elucidation is a critical step in development and quality control, with mass spectrometry (MS) serving as an indispensable analytical tool. This guide provides a comprehensive exploration of the fragmentation patterns of diarylamines under various mass spectrometric conditions. We will delve into the mechanistic underpinnings of these fragmentation pathways, offering field-proven insights into how molecular structure dictates the observed mass spectra. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the robust characterization of diarylamines.

Introduction

Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are foundational structures in a vast array of chemical applications. From the antioxidant properties of substituted diphenylamines to their role as building blocks in complex pharmaceuticals, the ability to accurately determine their structure is paramount. Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers unparalleled sensitivity and structural information.

The fragmentation of a molecule within a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where ions rearrange and cleave at their most labile points to form more stable daughter ions. For diarylamines, the interplay between the nitrogen atom, the aromatic rings, and any substituents creates a rich and informative fragmentation landscape. Understanding these patterns is key to confident structural confirmation and differentiation of isomers.

Principles of Ionization for Diarylamine Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of diarylamines and directly influences the subsequent fragmentation.

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] EI is particularly well-suited for volatile and thermally stable diarylamines, often analyzed by GC-MS. The resulting mass spectrum is a "fingerprint" of the molecule, rich with structural information.[1]

-

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS. ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3][4] This is advantageous for determining the molecular weight of less volatile or thermally labile diarylamines. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).[4][5]

Core Fragmentation Pathways of Diarylamines under Electron Ionization (EI)

Under EI conditions, the diarylamine molecule is ionized to a radical cation (M⁺•), which is often the peak of highest mass-to-charge ratio (m/z) in the spectrum. The stability of the aromatic system typically results in a prominent molecular ion peak.[6][7]

The Molecular Ion (M⁺•)

For many diarylamines, such as the parent diphenylamine (C₁₂H₁₁N, MW: 169.22), the molecular ion is the most abundant ion in the spectrum (the base peak), highlighting the stability of the delocalized π-electron system.[6][8]

Key Fragmentation Reactions

The energized molecular ion undergoes a series of predictable cleavage and rearrangement reactions to dissipate its excess energy.

-

Loss of a Hydrogen Atom ([M-H]⁺): A common initial fragmentation is the loss of a hydrogen radical, often from the nitrogen atom, to form a stable, even-electron cation at m/z [M-1]⁺. This ion is stabilized by resonance across both aromatic rings.

-

C-N Bond Cleavage: While less common as a primary pathway for the parent diphenylamine due to the strength of the sp²-N bond, cleavage of the C-N bond can occur, especially in substituted diarylamines.

-

Formation of a Fluorenyl Cation ([C₁₂H₈]⁺•): A characteristic fragmentation pathway for diphenylamine involves the loss of a hydrogen atom followed by the elimination of HCN. This process leads to the formation of a highly stable, planar carbazole-like or fluorenyl cation structure.

-

Rearrangement Reactions: Intramolecular rearrangements can occur, leading to complex fragmentation patterns. While the classic McLafferty rearrangement is most common in molecules with carbonyl groups and available γ-hydrogens, analogous hydrogen rearrangements can occur in diarylamine structures, particularly those with specific alkyl substituents.[9][10][11]

Table 1: Common Fragment Ions in the EI Mass Spectrum of Diphenylamine

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 169 | [C₁₂H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of H• from M⁺• |

| 167 | [C₁₂H₉N]⁺• | Loss of H₂ from M⁺• |

| 141 | [C₁₁H₇N]⁺ | Loss of HCN from [M-H]⁺ |

| 84.5 | [C₁₂H₁₁N]²⁺ | Doubly charged molecular ion |

Data sourced from NIST WebBook for Diphenylamine.[8]

Fragmentation in Tandem Mass Spectrometry (ESI-MS/MS)

In ESI-MS/MS, the protonated molecule [M+H]⁺ is the precursor for fragmentation. The fragmentation pathways of these even-electron ions differ significantly from the radical cations produced by EI.

-

Proton Mobility: The location of the proton is not static and can migrate across the molecule.[12] Protonation often occurs on the nitrogen atom, the most basic site.

-

Cleavage Initiation: Fragmentation is initiated when the proton migrates to a position that weakens an adjacent bond, leading to the elimination of a stable neutral molecule (e.g., one of the aryl rings as a neutral arene).[12]

-

Substituent Effects: Electron-donating or withdrawing groups on the aromatic rings have a profound impact on fragmentation.[3] Electron-donating groups can stabilize carbocation fragments, promoting specific cleavage pathways, while electron-withdrawing groups can hinder them.[3]

Visualization of Fragmentation Pathways

To illustrate the core fragmentation processes, we can visualize the pathways for a representative diarylamine, Diphenylamine, under Electron Ionization.

Caption: EI fragmentation pathway of Diphenylamine.

Experimental Protocols

Adherence to validated protocols is essential for reproducible and reliable data. Below are foundational workflows for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis of Volatile Diarylamines

This protocol is suitable for the analysis of thermally stable diarylamines like diphenylamine and its less polar substituted derivatives.

-

Sample Preparation:

-

Accurately weigh 1 mg of the diarylamine standard.

-

Dissolve in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Parameters:

-

System: A gas chromatograph coupled to a mass spectrometer with an EI source.[13]

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection: 1 µL injection in splitless mode.[13]

-

Injector Temperature: 280 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

-

MS Parameters:

-

-

Data Analysis:

-

Identify the peak corresponding to the diarylamine.

-

Extract the mass spectrum for the peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the fragmentation pattern to library spectra (e.g., NIST) and theoretical fragmentation pathways.

-

Protocol 2: LC-MS/MS Analysis of Diarylamines

This protocol is ideal for a broader range of diarylamines, including more polar, less volatile, or thermally sensitive compounds.[4][14][15]

-

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

LC-MS/MS Instrumentation and Parameters:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.[4]

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition:

-

MS1 Scan (Full Scan): Scan from m/z 100-800 to find the [M+H]⁺ ion.

-

MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV, optimized for the specific compound) to generate fragment ions.

-

-

-

-

Data Analysis:

-

Identify the precursor ion ([M+H]⁺) from the MS1 scan.

-

Analyze the MS2 spectrum to identify characteristic product ions.

-

Propose fragmentation pathways based on the observed neutral losses and daughter ions.

-

Caption: General workflow for MS analysis of diarylamines.

Conclusion

The mass spectrometric fragmentation of diarylamines is a systematic process that provides deep structural insights. Under Electron Ionization, the stable molecular ion undergoes characteristic cleavages and rearrangements, yielding a reproducible fingerprint. With Electrospray Ionization, tandem mass spectrometry of the protonated molecule allows for controlled fragmentation, which is highly informative, especially when considering the electronic effects of substituents. By mastering the principles outlined in this guide and employing robust analytical protocols, researchers can confidently utilize mass spectrometry to elucidate the structures of novel diarylamines, monitor their presence in complex matrices, and ensure the quality of materials in which they are a critical component.

References

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diphenylamine [webbook.nist.gov]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of substituted diphenylamines

An In-Depth Technical Guide to the Toxicological Profile of Substituted Diphenylamines

This guide provides a comprehensive toxicological profile of substituted diphenylamines (SDPAs), a class of aromatic amines with widespread industrial applications. Designed for researchers, toxicologists, and drug development professionals, this document delves into the molecular mechanisms of toxicity, metabolic pathways, and organ-specific effects, while also providing actionable experimental protocols for robust toxicological assessment.

Introduction to Substituted Diphenylamines

Substituted diphenylamines are a family of organic compounds characterized by a core diphenylamine (DPA) structure, which consists of an amine group attached to two phenyl rings.[1] Various substitutions on these phenyl rings give rise to a wide array of derivatives with tailored physicochemical properties.

These compounds are primarily utilized for their potent antioxidant properties, which stem from the ability of the secondary amine hydrogen to act as a radical scavenger.[2] Key applications include:

-

Lubricants and Greases: Preventing oxidative degradation and sludge formation in engine oils and industrial lubricants.[3]

-

Polymers and Elastomers: Used as stabilizers and anti-degradants in the rubber and plastics industry.[4][5]

-

Explosives: Stabilizing nitrocellulose-based propellants.[1][4]

-

Agriculture: Historically used as a fungicide and anti-scald agent for apples and pears, though this application is now restricted in some regions like the European Union.[1][4][6]

Despite their utility, the environmental persistence and potential for toxicity have led to their classification as priority pollutants in various jurisdictions, necessitating a thorough understanding of their health risks.[4][5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of SDPAs is fundamental to interpreting their toxicological effects.

-

Absorption: The primary routes of occupational exposure are dermal contact and inhalation of dusts or mists.[7] For the general population, exposure may occur through consumer products like lubricants or foam cushioning.[8] Following oral ingestion in animal studies, diphenylamine is rapidly and completely absorbed.[1]

-

Distribution and Metabolism: Once absorbed, SDPAs are distributed systemically. The metabolic process is crucial for their detoxification and elimination but can also lead to the formation of reactive intermediates. Metabolism primarily occurs in the liver, where cytochrome P450 enzymes catalyze the hydroxylation of the phenyl rings to form mono- and di-hydroxylated derivatives.[6][9] These metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility.[1]

-

Excretion: The resulting water-soluble conjugates are rapidly eliminated from the body, mainly through urine.[1]

References

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Diphenylamine Antioxidants [lubrizol.com]

- 4. Diphenylamine and derivatives in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Screening assessment substituted diphenylamines - Canada.ca [canada.ca]

- 9. The relationship between diphenylamine structure and NSAIDs-induced hepatocytes injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Diarylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Diarylamine derivatives, a class of aromatic compounds characterized by a nitrogen atom connected to two aryl groups, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural and electronic properties confer a diverse range of biological activities, making them attractive candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant biological activities of diarylamine derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. For each area, we delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present illustrative data and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.

Introduction: The Diarylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The diarylamine core is a recurring motif in a multitude of biologically active molecules, including approved drugs and natural products.[1][2][3] Its structural rigidity, coupled with the electron-donating nature of the nitrogen atom, allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile. This inherent versatility has propelled the investigation of diarylamine derivatives across a wide spectrum of therapeutic areas. This guide will systematically explore the key biological activities that underscore the therapeutic potential of this remarkable class of compounds.

Antioxidant Properties of Diarylamine Derivatives: Quenching the Fire of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Diarylamine derivatives have demonstrated significant potential as radical-trapping antioxidants.

Mechanism of Action: A Catalytic Radical-Trapping Cycle

Diarylamine antioxidants are particularly effective, especially at elevated temperatures, due to their ability to trap multiple radical species per molecule in a catalytic cycle.[4][5] The proposed mechanism involves the diarylamine (Ar₂NH) reacting with a peroxyl radical (ROO•) to form a diarylaminyl radical (Ar₂N•). This radical can then react with another radical species. A key step in the catalytic cycle is the decomposition of an alkoxyamine intermediate, which regenerates the diarylamine, allowing it to participate in further radical scavenging.[4][5] The efficiency of this regeneration is dependent on the structure of both the substrate and the diarylamine derivative.[4][5]

Diagram: Catalytic Radical-Trapping Mechanism of Diarylamine Antioxidants

References

A Comprehensive Technical Guide to 3,4-Dimethyldiphenylamine: Commercial Sourcing, Purity Analysis, and Impurity Profiling for Researchers and Drug Development Professionals

Introduction

3,4-Dimethyldiphenylamine, also known as N-phenyl-3,4-xylidine, is a diarylamine that serves as a valuable building block and intermediate in various fields of chemical research and development. Its structural motif is found in materials with applications in optoelectronics and as a precursor for more complex molecules in medicinal chemistry. The purity of this compound is of paramount importance, as impurities can significantly impact the outcome of subsequent reactions, the properties of resulting materials, and the biological activity and safety of pharmaceutical candidates.

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound. It details the landscape of commercial suppliers and their typical product specifications. Furthermore, this guide delves into the common synthetic routes for its preparation, the potential process-related impurities, and provides detailed, field-proven analytical methodologies for purity assessment and structural confirmation.

Part 1: Commercial Suppliers and Purity Specifications

Sourcing high-quality starting materials is the foundation of reproducible and reliable research. Several chemical suppliers offer this compound, typically with purities suitable for research and development purposes.

A summary of some prominent commercial suppliers is provided in the table below. It is crucial to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| TCI America[1][2] | >98.0% | GC | 17802-36-7 |

| ChemScene[3] | ≥97% | Not specified | 17802-36-7 |

| Santa Cruz Biotechnology[4] | Not specified | Not specified | 17802-36-7 |

| Fluorochem[5] | ≥98% | Not specified | 17802-36-7 |

When procuring this compound, a thorough review of the supplier's Certificate of Analysis (CoA) and any available technical data sheets is a critical step. A comprehensive CoA should provide the lot-specific purity, the analytical method used for its determination, and ideally, a list of identified and quantified impurities.

Below is an example of what a typical Certificate of Analysis for a related compound might include. While a specific CoA for this compound was not publicly available, this illustrates the key information to look for.

Typical Certificate of Analysis

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Purity (by HPLC)[6] | ≥98.0% | 98.27% |

| Identification (by NMR) | Conforms to structure | Conforms |

| Melting Point | 55-58 °C | 57 °C[7] |

| Residual Solvents | Meets ICH limits | Conforms |

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.

Caption: Workflow for selecting a commercial supplier.

Part 2: Synthesis Routes and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. The formation of the C-N bond in diarylamines is typically achieved through two main industrial and laboratory methods: the Ullmann condensation and the Buchwald-Hartwig amination.[8][9][10][11]

Ullmann Condensation

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures.[9][12][13] For the synthesis of this compound, this would typically involve the reaction of 3,4-dimethylaniline with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst and a base.

-

Potential Impurities from Ullmann Condensation:

-

Unreacted Starting Materials: Residual 3,4-dimethylaniline and the aryl halide.

-

Homocoupling Products: Biphenyls formed from the coupling of two aryl halide molecules.

-

Oxidation Products: The high temperatures can lead to oxidation of the amine starting materials and the final product.

-

Residual Copper: The copper catalyst may be present in trace amounts in the final product.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[8][14] It generally proceeds under milder conditions than the Ullmann condensation and offers a broader substrate scope. The reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst with a suitable phosphine ligand and a base.

-

Potential Impurities from Buchwald-Hartwig Amination:

-

Unreacted Starting Materials: 3,4-dimethylaniline and the aryl halide/triflate.

-

Homocoupling of Aryl Halide: Formation of biphenyls.

-

Hydrodehalogenation of Aryl Halide: Replacement of the halide with a hydrogen atom.

-

Residual Palladium and Ligands: Trace amounts of the palladium catalyst and the phosphine ligand or its oxides may remain.

-

The following diagram illustrates the potential pathways for impurity formation in both synthetic routes.

Caption: Potential impurity formation pathways.

Part 3: Analytical Methods for Purity Determination and Structural Confirmation

A multi-technique approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for purity assessment and impurity identification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust and widely used technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of diarylamines.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Start with a composition suitable to retain the analyte, for example, 50% A.

-

Linearly increase the percentage of Acetonitrile to elute any less polar impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Impurities are tentatively identified by comparing their mass spectra with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: A series of multiplets in the range of δ 6.8-7.3 ppm. The protons on the phenyl ring and the dimethyl-substituted phenyl ring will show distinct splitting patterns.

-

Methyl Protons: Two singlets around δ 2.2-2.3 ppm, corresponding to the two methyl groups on the xylidine ring.[15][16]

-

Amine Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent, typically in the range of δ 5.5-6.0 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons: A series of signals in the aromatic region (δ 115-150 ppm). The number of signals will depend on the symmetry of the molecule.

-

Methyl Carbons: Two signals in the aliphatic region, typically around δ 20 ppm.[17]

The following diagram illustrates the analytical workflow for comprehensive characterization.

Caption: Analytical workflow for purity and structure confirmation.

Conclusion

For researchers, scientists, and drug development professionals, ensuring the quality of starting materials like this compound is non-negotiable. This guide has provided a framework for navigating the commercial landscape, understanding the potential for process-related impurities based on common synthetic routes, and implementing a robust analytical strategy for purity assessment and structural verification. By combining careful supplier selection with a multi-technique analytical approach encompassing HPLC, GC-MS, and NMR, the integrity of research and development endeavors can be confidently upheld.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. This compound CAS#: 17802-36-7 [amp.chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synarchive.com [synarchive.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 3,4-Dimethyldiphenylamine

Introduction

3,4-Dimethyldiphenylamine, also known as N-Phenyl-3,4-xylidine, is a diarylamine that serves as a crucial building block and intermediate in various fields of chemical research and development.[1][2] Its structural motif is found in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of organic light-emitting diode (OLED) materials and as an antioxidant in rubber manufacturing.[3][4] The efficient construction of the C–N bond between the two aryl rings is paramount for its synthesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound. We will offer a comparative analysis of the two most powerful and widely employed methods—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—and provide detailed, field-proven protocols for their execution. The discussion emphasizes the mechanistic rationale behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Comparative Overview of Primary Synthetic Strategies

The formation of the diarylamine linkage in this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, the Buchwald-Hartwig and Ullmann reactions represent the most established and versatile approaches.[5]

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its high efficiency, broad substrate scope, and relatively mild reaction conditions.[6][7] It typically involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Ullmann Condensation: A classical copper-catalyzed method for forming C-N and C-O bonds.[8][9] Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[8] However, modern advancements with soluble copper catalysts and ligands have made the conditions milder, though it often remains more demanding than its palladium-catalyzed counterpart.[10][11]

The choice between these two powerful methods is a multifactorial decision based on substrate reactivity, functional group tolerance, cost, and desired reaction scale.

Data Presentation: Buchwald-Hartwig vs. Ullmann

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder, CuO)[8][10] |

| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP)[6][12] | Diamines, Acetylacetonates, Phenanthrolines[8] |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LiHMDS)[6] | Often weaker bases (e.g., K₂CO₃, KOH)[10] |

| Temperature | Mild to moderate (Room Temp. to ~110 °C)[13] | Traditionally high (>150 °C), modern methods are milder (60-100 °C)[8][10] |

| Substrate Scope | Very broad; tolerates a wide range of functional groups[6] | Good, but can be limited by sterically hindered substrates or sensitive functional groups |

| Advantages | High yields, excellent functional group tolerance, mild conditions, low catalyst loading | Lower catalyst cost (copper vs. palladium), useful for specific substrates where Pd is ineffective |

| Limitations | Higher cost of palladium and ligands, sensitivity to air and moisture | Often requires higher temperatures, can require higher catalyst loading, potential for side reactions |

Mechanistic Insights and Rationale

Understanding the underlying mechanisms of these reactions is critical for troubleshooting and optimization.

Buchwald-Hartwig Amination: The Pd(0)/Pd(II) Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial for the reaction's success, as they facilitate both the oxidative addition and the final reductive elimination steps.[5]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (4-bromo-1,2-dimethylbenzene) C-Br bond, forming a Pd(II) complex.[6]

-

Ligand Exchange & Deprotonation: The amine (aniline) coordinates to the Pd(II) center, and the base removes a proton from the amine nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The final and rate-determining step, where the C-N bond is formed, yielding this compound and regenerating the active Pd(0) catalyst.[5][6]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation: A Copper-Mediated Pathway

The mechanism of the Ullmann condensation is less universally agreed upon than the Buchwald-Hartwig reaction but is generally thought to involve copper(I) species.[8]

A plausible pathway includes:

-

Formation of Copper Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide intermediate.[5]

-

Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) species.

-

Reductive Elimination: The C-N bond is formed from the Cu(III) complex, yielding the diarylamine product and regenerating a Cu(I) species that can re-enter the catalytic cycle.[5]

Caption: Proposed mechanism for the Ullmann condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[14]

Protocol 1: Buchwald-Hartwig Amination Synthesis

This protocol is optimized for high yield and purity on a laboratory scale, utilizing a common palladium precatalyst and a commercially available biarylphosphine ligand.

Bill of Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromo-1,2-dimethylbenzene[15] | 185.06 | 1.85 g | 10.0 | Aryl Halide |

| Aniline | 93.13 | 1.12 g (1.1 mL) | 12.0 | Amine (1.2 equiv) |

| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 (1 mol% Pd) | Catalyst Precursor |

| XPhos | 476.65 | 95 mg | 0.20 (2 mol%) | Ligand |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | Base (1.4 equiv) |

| Toluene (anhydrous) | - | 50 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (46 mg), XPhos (95 mg), and sodium tert-butoxide (1.35 g) under an inert atmosphere.

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 5 minutes at room temperature to form the active catalyst.

-

Add 4-Bromo-1,2-dimethylbenzene (1.85 g) followed by aniline (1.1 mL) to the flask via syringe.

-